3-(乙氧羰基)噻唑烷-4-羧酸

描述

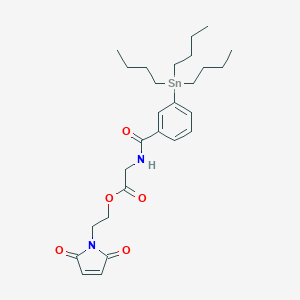

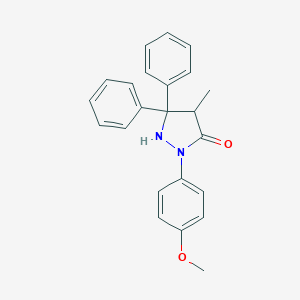

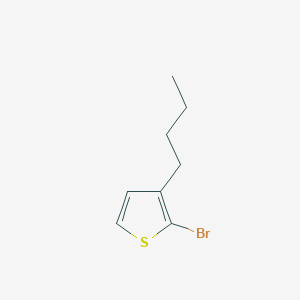

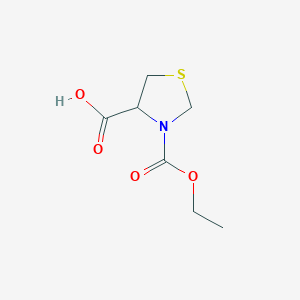

3-(Ethoxycarbonyl)thiazolidine-4-carboxylic acid is a unique chemical compound with the empirical formula C7H11NO4S . It has a molecular weight of 205.23 . The compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .

Molecular Structure Analysis

The SMILES string for this compound is CCOC(=O)N1CSCC1C(O)=O . The InChI code is 1S/C7H11NO4S/c1-2-12-7(11)8-4-13-3-5(8)6(9)10/h5H,2-4H2,1H3,(H,9,10) .Chemical Reactions Analysis

Thiazolidine chemistry, which includes compounds like 3-(Ethoxycarbonyl)thiazolidine-4-carboxylic acid, has been explored for its fast reaction kinetics between 1,2-aminothiols and aldehydes . This reaction, which occurs under physiological conditions, produces a thiazolidine product that remains stable and does not require any catalyst .Physical And Chemical Properties Analysis

3-(Ethoxycarbonyl)thiazolidine-4-carboxylic acid is a powder with a melting point of 96-97°C .科学研究应用

Pharmaceutical Applications: Mucolytic Agent

(Rac)-Telmesteine: has been identified as a mucolytic agent with expectorant and secretolytic activity, making it beneficial in the treatment of respiratory conditions such as acute and chronic bronchitis . Its anti-elastase activity suggests potential effectiveness in managing pulmonary emphysema, providing a therapeutic avenue for patients with compromised lung function.

Antioxidant Properties in Cosmetics

In the cosmetics industry, 3,4-Thiazolidinedicarboxylic Acid 3-Ethyl Ester is valued for its antioxidant properties . Antioxidants are crucial in skincare formulations to protect skin cells from oxidative stress and free radical damage, which can lead to premature aging and skin disorders.

Biological Applications: Therapeutic and Pharmaceutical Activity

Thiazolidine derivatives, including 3-(Ethoxycarbonyl)thiazolidine-4-carboxylic acid , exhibit a range of biological activities. They have been studied for their anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant activities . This diversity in biological response underscores the compound’s potential as a multifunctional pharmaceutical agent.

Chemical Synthesis: Intermediate in Organic Combinations

The presence of sulfur in the thiazolidine ring enhances the pharmacological properties of (Rac)-Telmesteine , making it a valuable intermediate in the synthesis of organic combinations . Its role in facilitating the creation of complex molecules is significant in the development of new drugs and therapeutic agents.

Peptide Coupling Reactions

3,4-Thiazolidinedicarboxylic Acid 3-Ethyl Ester: is utilized in peptide coupling reactions, which are fundamental processes in the synthesis of peptides and proteins . These reactions are essential in the field of biochemistry and molecular biology for the study and production of peptides with specific biological functions.

Reference Standard for Pharmaceutical Testing

As a reference standard, 3-(Ethoxycarbonyl)thiazolidine-4-carboxylic acid is used in pharmaceutical testing to ensure the accuracy and reliability of analytical results . Reference standards are critical in the quality control process of pharmaceuticals, providing benchmarks for purity, potency, and other important metrics.

作用机制

Target of Action

The primary targets of (Rac)-Telmesteine are the Rac family of small GTPases . These proteins are part of the RAS superfamily of small GTP-binding proteins . They play a crucial role in various cellular processes, including cell growth, cytoskeletal reorganization, and the activation of protein kinases .

Mode of Action

(Rac)-Telmesteine interacts with its targets, the Rac family of small GTPases, by inhibiting their function . This inhibition occurs through a mechanism involving guanine nucleotide displacement . The compound binds to Rac1, as well as the related Rac1b, Rac2, and Rac3 isoforms, promoting the loss of bound nucleotide . This prevents the engagement of Rac with downstream effectors, placing Rac in an inert and inactive state .

Biochemical Pathways

The inhibition of Rac by (Rac)-Telmesteine affects several biochemical pathways. Rac proteins are key regulators of the actin cytoskeleton . Their inhibition can lead to changes in cell morphology and movement . Additionally, Rac proteins are involved in other cellular functions that involve the actin cytoskeleton, such as cell migration .

Pharmacokinetics

The drug accumulation ratio (rac), a measure of how much a drug accumulates in the body under steady-state conditions, could be a relevant parameter . The higher the Rac, the more the drug accumulates in the body .

Result of Action

The inhibition of Rac by (Rac)-Telmesteine can lead to various molecular and cellular effects. For instance, it can block Rac-dependent growth transformation . It can also affect cell motility, potentially influencing the behavior of aggressive cancer cells .

Action Environment

Environmental factors can influence the action, efficacy, and stability of (Rac)-Telmesteine. For instance, the pH, temperature, and particle size can affect the leached amount of heavy metals, which could potentially influence the drug’s action . Additionally, systemic factors such as racism can lead to disparities in environmental exposures, which could potentially impact the drug’s efficacy .

安全和危害

未来方向

Thiazolidine chemistry, including 3-(Ethoxycarbonyl)thiazolidine-4-carboxylic acid, offers enormous potential for the coupling of biomolecules in an efficient and biocompatible manner . This type of bioorthogonal reaction is of great interest for scholars and researchers, compelling them to explore new drug candidates .

属性

IUPAC Name |

3-ethoxycarbonyl-1,3-thiazolidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO4S/c1-2-12-7(11)8-4-13-3-5(8)6(9)10/h5H,2-4H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBJWOGLKABXFJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CSCC1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90469485, DTXSID10869680 | |

| Record name | 3-(Ethoxycarbonyl)-1,3-thiazolidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90469485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CERAPP_48764 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10869680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Ethoxycarbonyl)thiazolidine-4-carboxylic acid | |

CAS RN |

127657-29-8 | |

| Record name | 3-(Ethoxycarbonyl)-1,3-thiazolidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90469485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(ethoxycarbonyl)-1,3-thiazolidine-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[1-[[(1R)-1-[3-[(E)-2-(7-Chloroquinolin-2-yl)ethenyl]phenyl]-3-(2-methoxycarbonylphenyl)propyl]sulfanylmethyl]cyclopropyl]acetic acid;hydrochloride](/img/structure/B128412.png)